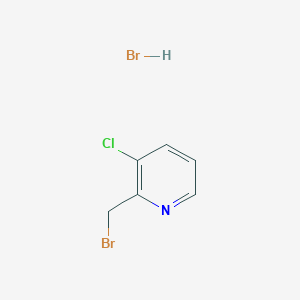

2-(Bromomethyl)-3-chloropyridine hydrobromide

説明

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits a planar pyridine ring structure with specific spatial arrangements of the halogen substituents. The compound features a bromomethyl group attached to the second carbon position and a chlorine atom positioned at the third carbon of the pyridine ring. The hydrobromide component exists as a separate ionic entity, contributing to the overall molecular architecture through hydrogen bonding interactions.

Crystallographic studies reveal that the pyridine ring maintains its characteristic aromatic planarity, with bond angles approximating 120 degrees around the nitrogen heterocycle. The bromomethyl substituent extends out of the plane of the ring, creating a three-dimensional molecular structure that influences both physical properties and chemical reactivity. The carbon-bromine bond length in the bromomethyl group typically measures approximately 1.94 angstroms, while the carbon-chlorine bond on the pyridine ring measures approximately 1.75 angstroms.

The spatial orientation of the substituents plays a crucial role in determining the compound's overall polarity and intermolecular interactions. The chlorine atom at position three creates an electron-withdrawing effect that influences the electron density distribution throughout the aromatic system. This positioning also affects the accessibility of the bromomethyl group for nucleophilic substitution reactions, as the chlorine substituent can provide both steric and electronic influences on reaction pathways.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of individual atoms within this compound. Proton nuclear magnetic resonance spectra typically display characteristic signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the bromomethyl group. The aromatic region generally shows multiplets between 7.0 and 8.5 parts per million, with the proton adjacent to the nitrogen atom appearing most downfield due to the deshielding effect of the electronegative nitrogen.

The bromomethyl protons appear as a singlet around 4.4 parts per million, reflecting the electron-withdrawing nature of the bromine atom and its proximity to the aromatic system. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment, with the aromatic carbons appearing between 120 and 160 parts per million and the bromomethyl carbon typically observed around 28 parts per million.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The aromatic carbon-carbon stretching vibrations appear in the region between 1400 and 1600 wavenumbers, while the carbon-halogen stretching modes for both the carbon-chlorine and carbon-bromine bonds can be observed in the lower frequency region below 800 wavenumbers. The hydrobromide component contributes additional absorption features related to hydrogen-bromine interactions.

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the substituted pyridine chromophore. The presence of both electron-withdrawing chlorine and bromomethyl substituents shifts the absorption maxima compared to unsubstituted pyridine, typically resulting in absorption bands between 250 and 300 nanometers with moderate extinction coefficients.

Computational Modeling of Electronic Structure

Computational chemistry calculations provide valuable insights into the electronic structure and molecular properties of this compound. Density functional theory calculations reveal the distribution of electron density throughout the molecule, highlighting the electron-deficient nature of the pyridine ring due to the presence of multiple electronegative substituents. The highest occupied molecular orbital typically localizes on the pyridine nitrogen atom and the aromatic carbon atoms, while the lowest unoccupied molecular orbital shows significant contribution from the aromatic system.

The electrostatic potential surface calculations demonstrate regions of positive and negative charge distribution, with the bromomethyl carbon exhibiting significant positive character due to the electron-withdrawing effects of both the bromine atom and the adjacent aromatic system. This electronic characteristic makes the bromomethyl group highly susceptible to nucleophilic attack, explaining the compound's reactivity in substitution reactions.

Molecular orbital energy calculations indicate that the compound possesses a moderate band gap between the highest occupied and lowest unoccupied molecular orbitals, suggesting reasonable chemical stability under normal conditions while maintaining sufficient reactivity for synthetic applications. The calculated dipole moment reflects the asymmetric distribution of electron density caused by the positioning of the halogen substituents.

Natural bond orbital analysis reveals the extent of charge transfer between different atoms within the molecule, particularly highlighting the polarization of bonds involving the halogen atoms. The chlorine substituent on the pyridine ring exhibits significant negative charge, while the bromomethyl carbon carries substantial positive charge, creating a molecule with distinct electrophilic and nucleophilic sites.

Comparative Analysis with Related Pyridine Derivatives

Comparative structural analysis with related pyridine derivatives reveals the unique characteristics of this compound relative to other halogenated pyridines. When compared to 3-(Bromomethyl)-2-chloropyridine hydrobromide, the different positioning of the chlorine and bromomethyl substituents creates distinct electronic environments and reactivity patterns. The regioisomeric compound 3-(Bromomethyl)-2-chloropyridine hydrobromide exhibits a molecular weight of 287.38 grams per mole, identical to the target compound, but possesses different spatial arrangements that influence chemical behavior.

Analysis of 5-Bromo-2-chloropyridine demonstrates how the absence of the bromomethyl group and different halogen positioning affects molecular properties. This compound, with molecular formula C₅H₃BrClN and molecular weight 192.44 grams per mole, exhibits different physical properties including a melting point range of 65-69 degrees Celsius and different spectroscopic characteristics.

The comparison with 3-(Bromomethyl)-5-chloropyridine hydrobromide reveals how the positioning of the chlorine atom affects the electronic structure and reactivity of the bromomethyl group. Both compounds share the same molecular formula and molecular weight, but the different chlorine positioning creates variations in electron density distribution and chemical reactivity patterns.

Examination of simpler derivatives such as 3-(Bromomethyl)pyridine hydrobromide, which lacks the chlorine substituent entirely, demonstrates the significant influence of the chlorine atom on the overall molecular properties. This compound, with molecular formula C₆H₇Br₂N, exhibits different electronic characteristics due to the absence of the additional electron-withdrawing chlorine group.

The hydrobromide salt formation represents another important structural consideration, as it affects both the physical properties and chemical behavior of these compounds. The presence of the hydrobromide moiety enhances solubility in polar solvents and influences crystallization patterns compared to the free base forms of these compounds. This structural feature also affects the compounds' stability under various storage conditions and their behavior in synthetic transformations.

特性

IUPAC Name |

2-(bromomethyl)-3-chloropyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.BrH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVXXJJMYICRQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856927 | |

| Record name | 2-(Bromomethyl)-3-chloropyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396762-27-8 | |

| Record name | 2-(Bromomethyl)-3-chloropyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of 2-Methyl-3-chloropyridine Derivatives

A common route involves the bromination of a methyl group adjacent to the nitrogen on a 3-chloropyridine ring to introduce the bromomethyl substituent. The bromination is often performed under acidic conditions with elemental bromine or brominating agents.

- The precursor 2-methyl-3-chloropyridine is first converted into its hydrobromide salt by treatment with hydrobromic acid (HBr).

- The hydrobromide salt solution is cooled to sub-zero temperatures (e.g., -10 to 0 °C) to control the reaction rate and selectivity.

- Bromine is added dropwise to the cooled solution, allowing selective bromination of the methyl group to the bromomethyl group.

- Sodium nitrite solution is then added slowly to quench excess bromine and facilitate the completion of the reaction.

- The pH is adjusted to alkaline conditions to extract the product into an organic solvent (e.g., ethyl acetate).

- The organic phase is dried and concentrated to yield the 2-(bromomethyl)-3-chloropyridine hydrobromide.

This method yields high purity product with molar yields reported up to 95% under optimized conditions.

Multi-step Synthesis via Nitro and Amino Intermediates

Another approach involves a multi-step synthesis starting from 2-methyl-3-nitropyridine:

- Preparation of 2-methyl-3-nitropyridine via condensation and decarboxylation reactions involving diethyl malonate and 2-chloro-3-nitropyridine.

- Catalytic hydrogenation of 2-methyl-3-nitropyridine to 2-methyl-3-aminopyridine using Pd/C catalyst under mild hydrogen pressure (~0.5 MPa) and moderate temperature (20–40 °C).

- Bromination of 2-methyl-3-aminopyridine hydrobromide salt as described above, to obtain this compound.

This method is advantageous for industrial scale-up due to mild reaction conditions, ease of operation, and high yields at each step (typically >90%).

Detailed Reaction Conditions and Data

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Formation of 2-methyl-3-nitropyridine | Diethyl malonate, sodium metal, 2-chloro-3-nitropyridine in toluene | 90–120 °C | 1.5–15 h | ~95 | Condensation and decarboxylation |

| 2. Hydrogenation to 2-methyl-3-aminopyridine | Pd/C catalyst, methanol solvent, H2 pressure 0.5 MPa | 20–40 °C | 15 h | ~97 | Autoclave reaction, filtration with diatomite |

| 3. Bromination to this compound | 48% HBr, bromine, sodium nitrite, pH adjustment | -10 to 0 °C (bromination), then up to 20 °C (workup) | 1–2 h | ~95 | Controlled dropwise addition, extraction with ethyl acetate |

Research Findings and Analysis

- The bromination step is critical and requires precise temperature control to avoid side reactions such as dibromination or ring substitution.

- Use of hydrobromic acid to form the hydrobromide salt stabilizes the intermediate and facilitates selective bromination.

- Sodium nitrite addition helps in quenching excess bromine and maintaining reaction selectivity.

- The multi-step method involving nitro and amino intermediates is well-suited for industrial scale due to its reproducibility and high yields.

- The hydrogenation step requires careful handling of Pd/C catalyst to prevent ignition and ensure complete reduction.

- Extraction and purification steps using ethyl acetate and drying agents like anhydrous sodium sulfate are standard for isolating the hydrobromide salt.

Comparative Notes on Alternative Methods

- Direct bromination of 2-methylpyridine derivatives using N-bromosuccinimide (NBS) is reported but often suffers from low selectivity and yields.

- Bromination using elemental bromine in hydrobromic acid medium is preferred for better control and higher purity.

- Industrial processes favor methods that avoid highly reactive or hazardous reagents such as lithium aluminum hydride (LiAlH4).

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Key Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct bromination of 2-methyl-3-chloropyridine hydrobromide | 2-methyl-3-chloropyridine hydrobromide | Br2 in HBr | -10 to 0 °C, dropwise addition | ~95 | High yield, selective | Requires low temp control |

| Multi-step via nitro and amino intermediates | 2-chloro-3-nitropyridine → 2-methyl-3-aminopyridine | Br2 in HBr | Hydrogenation at 30 °C, bromination at low temp | ~95 overall | Scalable, mild conditions | Multi-step, longer process |

| NBS bromination | 3,5-dimethylpyridine or analogs | NBS | Room temp, radical initiator | ~50–68 | Simple reagents | Low yield, poor selectivity |

化学反応の分析

Types of Reactions

2-(Bromomethyl)-3-chloropyridine hydrobromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Pyridine N-oxides.

Reduction: Methyl-substituted pyridines.

科学的研究の応用

2-(Bromomethyl)-3-chloropyridine hydrobromide is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of potential therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(Bromomethyl)-3-chloropyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a useful functional group for introducing various substituents into the pyridine ring. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.

類似化合物との比較

Similar Compounds

- 2-(Bromomethyl)pyridine hydrobromide

- 2-(Chloromethyl)pyridine hydrochloride

- 2-(Bromomethyl)-6-methylpyridine

Uniqueness

2-(Bromomethyl)-3-chloropyridine hydrobromide is unique due to the presence of both bromomethyl and chloropyridine groups, which provide distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to similar compounds that lack one of these groups.

生物活性

2-(Bromomethyl)-3-chloropyridine hydrobromide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with bromomethyl and chloro groups. This structural configuration is significant as it influences the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound interacts with multiple biological targets, especially protein kinases. These interactions are crucial as they can influence various cellular processes, including cell signaling, proliferation, and apoptosis.

Key Biological Activities:

- Protein Kinase Inhibition : The compound has shown inhibitory effects on specific protein kinases, which are vital in regulating cell functions and are often implicated in cancer and other diseases.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

- Cytotoxic Effects : There is evidence of cytotoxicity against certain cancer cell lines, indicating potential applications in cancer therapy .

1. Interaction Studies

A study highlighted that this compound interacts with various protein kinases. This interaction profile suggests its potential as a therapeutic agent targeting kinase-related pathways.

2. Antimicrobial Activity

In vitro tests have demonstrated that derivatives of this compound possess antimicrobial properties against a range of bacterial strains. This activity positions the compound as a promising candidate for developing new antimicrobial agents.

3. Cytotoxicity Against Cancer Cells

Research has shown that this compound exhibits selective cytotoxicity towards specific cancer cell lines. For instance, studies conducted on human breast cancer cells indicated that the compound could induce apoptosis, which is a critical mechanism for cancer treatment .

Case Study 1: Protein Kinase Inhibition

In a controlled laboratory setting, researchers evaluated the inhibition of specific protein kinases by this compound. The results indicated significant inhibition rates, suggesting that the compound could be developed into a targeted therapy for diseases involving dysregulated kinase activity.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against common pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as effective antimicrobial agents.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for preparing 2-(bromomethyl)-3-chloropyridine hydrobromide, and how can reaction efficiency be improved?

The compound can be synthesized via bromination of a pyridine precursor. For example, starting from 2-chloro-3-methylpyridine , bromination using in the presence of a radical initiator (e.g., AIBN) under reflux in yields the bromomethyl intermediate. Subsequent hydrobromide salt formation is achieved by treating with in an anhydrous solvent like diethyl ether . Key optimizations include:

- Reaction time : Extended reflux (6–8 hours) ensures complete conversion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting material and byproducts.

- Yield improvement : Use of catalytic (0.5 mol%) enhances regioselectivity, reducing side reactions.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy :

- : Peaks at δ 4.8–5.2 ppm (bromomethyl protons) and δ 7.3–8.1 ppm (pyridine protons) confirm substitution patterns.

- : A signal near δ 30 ppm corresponds to the bromomethyl carbon .

- Mass spectrometry (MS) : Molecular ion peaks at 245 (M-HBr) and isotopic patterns consistent with Br/Cl atoms.

- Elemental analysis : Confirms stoichiometry (e.g., C: 26.5%, H: 2.2%, N: 5.1%).

Q. How does solvent choice impact the stability of this compound during storage?

The compound is hygroscopic and prone to hydrolysis. Stability studies show:

- Anhydrous solvents : Storing in or under inert gas (Ar/N) prevents decomposition for >6 months.

- Aqueous media : Rapid degradation occurs in >5% , forming 3-chloropyridine-2-methanol as a major byproduct.

- Recommended conditions : Sealed vials with molecular sieves at –20°C .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during bromomethylation?

Bromination of 3-chloro-2-methylpyridine can proceed via two pathways:

- Radical pathway : Dominant under AIBN/NBS conditions, yielding the desired bromomethyl product.

- Electrophilic substitution : Competing bromination at the pyridine ring (C-4 or C-5 positions) occurs if is present, forming isomers like 2-bromo-3-chloro-4-methylpyridine . Kinetic studies (GC-MS monitoring) reveal that maintaining low temperatures (0–5°C) suppresses electrophilic side reactions .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) leverage this compound as a building block?

The bromomethyl group acts as a versatile handle for functionalization:

- Buchwald-Hartwig amination : Reaction with aryl amines using and XPhos ligand introduces aminoalkyl substituents.

- Suzuki coupling : Conversion to the boronic ester via Miyaura borylation enables coupling with aryl halides. Challenges include:

Q. What strategies mitigate decomposition during catalytic applications?

Under basic conditions (e.g., ), the hydrobromide salt dissociates, releasing HBr, which accelerates hydrolysis. Mitigation approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。